Fluoranthen-3-YL-hydrazine
Overview
Description
Fluoranthen-3-YL-hydrazine is an organic compound with the molecular formula C₁₆H₁₂N₂ It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon, where a hydrazine group is attached to the third carbon of the fluoranthene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoranthen-3-YL-hydrazine can be synthesized through several methods. One common approach involves the reaction of fluoranthene with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Nitration of Fluoranthene: Fluoranthene is first nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the desired position.
Reduction of Nitrofluoranthene: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Hydrazine Derivative: The amino group is converted to a hydrazine group by reacting with hydrazine hydrate under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Fluoranthen-3-YL-hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Azo compounds, nitroso derivatives.
Reduction Products: Amines, hydrazones.
Substitution Products: Halogenated fluoranthenes, alkylated derivatives.
Scientific Research Applications
Fluoranthen-3-YL-hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other materials with unique properties.
Mechanism of Action
The mechanism by which fluoranthen-3-YL-hydrazine exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biochemical effects. The hydrazine group can form reactive intermediates that modify biological targets, influencing cellular pathways and functions.
Comparison with Similar Compounds
Fluoranthen-3-YL-hydrazine can be compared with other hydrazine derivatives and fluoranthene-based compounds:
Hydrazine Derivatives: Similar compounds include phenylhydrazine, benzylhydrazine, and methylhydrazine. This compound is unique due to the presence of the fluoranthene moiety, which imparts distinct chemical and physical properties.
Fluoranthene-Based Compounds: Other derivatives of fluoranthene include fluoranthen-2-amine and fluoranthen-3-carboxylic acid. The hydrazine group in this compound provides unique reactivity compared to these analogs.
Properties
IUPAC Name |
fluoranthen-3-ylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-18-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSUHEHRRCOWNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622595 | |
Record name | (Fluoranthen-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210696-81-4 | |
Record name | (Fluoranthen-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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